N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea
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Overview
Description
N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea typically involves the reaction of 3-chloroaniline with 2-(1H-imidazol-1-yl)benzoic acid in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage and the imidazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]thiourea
- N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]carbamate
- N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]sulfonamide
Uniqueness
N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea is unique due to its specific urea linkage and the presence of both a 3-chlorophenyl group and a 2-(1H-imidazol-1-yl)phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-imidazol-1-ylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-12-4-3-5-13(10-12)19-16(22)20-14-6-1-2-7-15(14)21-9-8-18-11-21/h1-11H,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAHRHTUYYBZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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